N-(2-Aminoethyl)-3-methylbutanamide
Description
N-(2-Aminoethyl)-3-methylbutanamide is a secondary amide derived from 3-methylbutanoic acid, featuring a 2-aminoethyl group attached to the amide nitrogen. The compound’s hydrophilic 2-aminoethyl substituent distinguishes it from other 3-methylbutanamide derivatives, which often bear aromatic or aliphatic groups .
Properties
CAS No. |
53673-18-0 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)5-7(10)9-4-3-8/h6H,3-5,8H2,1-2H3,(H,9,10) |
InChI Key |
RNEIBNDXCHWDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of N-(2-Aminoethyl)-3-methylbutanamide, highlighting substituent differences and their implications:
Key Differences and Implications
- Hydrophilicity vs. Lipophilicity: The 2-aminoethyl group in the target compound likely enhances water solubility compared to analogs with bulky aliphatic (e.g., cyclohexyl ) or aromatic (e.g., 4-methoxyphenyl ) substituents. This property may favor pharmaceutical applications requiring bioavailability.
- Chemical Reactivity: The amino group in this compound could participate in further functionalization (e.g., conjugation, crosslinking), unlike analogs with inert substituents like methoxyphenyl or cyclohexyl.
- Biological Activity: Compounds with indole moieties (e.g., 4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide ) may target neurological pathways, whereas the target compound’s aminoethyl group could interact with amine-binding receptors or enzymes.
Research and Application Trends
- Material Science: Silane-containing analogs (e.g., N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane ) demonstrate utility in adhesion-promoting coatings, suggesting that the target compound’s amino group could enhance interfacial interactions in polymer matrices.
- Pharmaceuticals: Structural analogs like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide (a psychoactive substance ) highlight the pharmacological relevance of modifying the amide substituent. The aminoethyl group in the target compound may offer a safer profile due to reduced lipophilicity.
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